molecular formula C7H4BrClN2 B1381748 8-Bromo-6-chloroimidazo[1,5-a]pyridine CAS No. 1427400-82-5

8-Bromo-6-chloroimidazo[1,5-a]pyridine

Cat. No. B1381748
CAS RN: 1427400-82-5
M. Wt: 231.48 g/mol
InChI Key: JFWRJLCFDZTUAS-UHFFFAOYSA-N
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Description

“8-Bromo-6-chloroimidazo[1,5-a]pyridine” is an organic chemical synthesis intermediate . It has a molecular formula of C7H4BrClN2 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been reported in the literature . A series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were designed and screened for their activities against PI3Kα and a panel of PI3Kα-addicted cancer cells .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Key: JFWRJLCFDZTUAS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” appears as a yellow powder . It is slightly soluble in water .

Scientific Research Applications

Synthesis and Structural Analysis

8-Bromo-6-chloroimidazo[1,5-a]pyridine and its derivatives are primarily used in the synthesis of complex chemical compounds. For instance, Jabri et al. (2023) detailed the synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives, which were analyzed using techniques like NMR spectroscopy and X-ray crystallography. These derivatives were evaluated as potential inhibitors for the tyrosyl-tRNA synthetase enzyme, indicating their potential in medicinal chemistry applications (Jabri et al., 2023).

Optical Properties

The study of the optical properties of this compound derivatives has also been a subject of interest. For example, Ge et al. (2014) synthesized derivatives incorporating 3-butyl-1-chloroimidazo[1,5-a]pyridine. Their fluorescence spectral characteristics were investigated in dichloromethane, showcasing the compound's potential in photophysical studies (Ge et al., 2014).

Corrosion Inhibition

Research by Saady et al. (2021) explored the use of imidazo[4,5-b]pyridine derivatives as corrosion inhibitors for mild steel. Their study combined various analytical techniques, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, demonstrating the compound's effectiveness in corrosion protection (Saady et al., 2021).

Catalysis and Synthetic Chemistry

The compound and its derivatives find use in catalysis and synthetic chemistry. For instance, Koubachi et al. (2008) presented a method for synthesizing 3-alkenylimidazo[1,2-a]pyridines, exploring the compatibility of the synthesis with chloro substituents and applying it to a variety of imidazo[1,2-a]pyridine derivatives (Koubachi et al., 2008).

Fluorescence and Sensing

The fluorescent properties of this compound derivatives have been explored for sensing applications. Jadhav and Sekar (2017) synthesized fluorescent molecular rotors from 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, demonstrating their potential in viscosity sensing and fluorescence-based applications (Jadhav & Sekar, 2017).

Safety and Hazards

“8-Bromo-6-chloroimidazo[1,5-a]pyridine” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

8-bromo-6-chloroimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-1-5(9)3-11-4-10-2-7(6)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWRJLCFDZTUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-6-chloroimidazo[1,5-a]pyridine
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8-Bromo-6-chloroimidazo[1,5-a]pyridine
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Reactant of Route 5
8-Bromo-6-chloroimidazo[1,5-a]pyridine
Reactant of Route 6
8-Bromo-6-chloroimidazo[1,5-a]pyridine

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